molecular formula C16H16ClN3O3S2 B11052630 8-chloro-7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

8-chloro-7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11052630
M. Wt: 397.9 g/mol
InChI Key: WUUMCMVVDAUWMR-UHFFFAOYSA-N
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Description

8-Chloro-7-[(4-methylpiperidino)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, with additional functional groups such as a chloro substituent and a sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(4-methylpiperidino)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Fusion with Quinazoline: The thiazole ring is then fused with a quinazoline derivative through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Chloro Substituent: Chlorination of the fused ring system can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Addition of the Piperidine Ring: Finally, the piperidine ring is attached through a nucleophilic substitution reaction, using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-[(4-methylpiperidino)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(4-methylpiperidino)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to the active sites of enzymes, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar sulfonyl group and chloro substituent but differs in the core structure.

    2,4-Disubstituted Thiazoles: Similar thiazole ring but with different substituents and biological activities.

    Indole Derivatives: Contain a different heterocyclic core but may exhibit similar biological activities.

Uniqueness

8-Chloro-7-[(4-methylpiperidino)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C16H16ClN3O3S2

Molecular Weight

397.9 g/mol

IUPAC Name

8-chloro-7-(4-methylpiperidin-1-yl)sulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C16H16ClN3O3S2/c1-10-2-4-19(5-3-10)25(22,23)14-8-11-13(9-12(14)17)20-6-7-24-16(20)18-15(11)21/h6-10H,2-5H2,1H3

InChI Key

WUUMCMVVDAUWMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl

Origin of Product

United States

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